Disperse red 1

Description

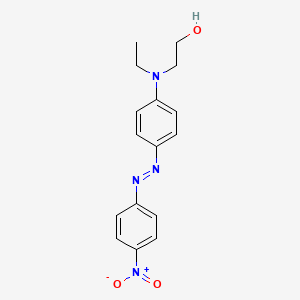

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQABOMYTOFLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062678 | |

| Record name | C.I. Disperse Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-52-8 | |

| Record name | Disperse Red 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 1 CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological effects of Disperse Red 1 (CAS Number: 2872-52-8), an azo dye with applications in industrial settings and notable interactions with biological systems.

Core Chemical and Physical Properties

Disperse Red 1 is a monoazo dye characterized by a nitrobenzene group linked to a substituted aniline through an azo bridge. Its chemical structure is fundamental to its color and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 2872-52-8 | [1] |

| Molecular Formula | C₁₆H₁₈N₄O₃ | [1] |

| Molecular Weight | 314.34 g/mol | [1] |

| IUPAC Name | 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | [1] |

| Appearance | Dark red powder | |

| Melting Point | 160-162 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |

| Canonical SMILES | CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | FOQABOMYTOFLPZ-UHFFFAOYSA-N |

Molecular Structure

Caption: 2D Molecular Structure of Disperse Red 1.

Experimental Protocols

Synthesis of Disperse Red 1

The synthesis of Disperse Red 1 is a classic example of an azo coupling reaction, which involves two primary stages: diazotization and coupling.

1. Diazotization of 4-Nitroaniline:

-

Materials: 4-nitroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

-

Procedure:

-

A solution of 4-nitroaniline (0.01 M) is prepared in concentrated hydrochloric acid (10 ml) with stirring until complete dissolution.

-

In a separate beaker, a 2 M solution of sodium nitrite is prepared in water (20 ml) and cooled to below 5°C in an ice bath.

-

The 4-nitroaniline solution is gradually added to the cold sodium nitrite solution with continuous stirring. The temperature is maintained between 0-5°C to form the diazonium salt.

-

2. Coupling Reaction:

-

Materials: N-ethyl-N-(2-hydroxyethyl)aniline, the prepared diazonium salt solution.

-

Procedure:

-

The diazonium salt solution is slowly added to a pre-cooled solution of N-ethyl-N-(2-hydroxyethyl)aniline (the coupling component).

-

The reaction mixture is stirred for an additional period at 0-5°C to allow for the coupling reaction to complete.

-

The precipitated Disperse Red 1 dye is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

-

Caption: Synthesis Workflow for Disperse Red 1.

In Vivo Toxicological Assay in Mice

This protocol outlines a typical in vivo study to assess the genotoxic effects of Disperse Red 1.

-

Subjects: Sexually mature male mice (e.g., Mus musculus, strain CF-1).

-

Administration: Single doses of Disperse Red 1 (e.g., 20, 100, and 500 mg/kg body weight) are administered orally via gavage.

-

Evaluation Points: Testicular features and sperm parameters are evaluated at various time points after treatment (e.g., 8.3, 16.6, and 24.9 days).

-

Assays:

-

Sperm Abnormality Assay: Sperm are collected from the epididymis and analyzed for morphological abnormalities.

-

Comet Assay: Testis cells are processed to detect DNA damage.

-

Fertility Assessment: Mating studies are conducted to evaluate the reproductive success of the treated males.

-

Caption: In Vivo Toxicological Study Workflow.

Quantitative Data Summary

In Vitro Cytotoxicity and Mutagenicity

| Cell Line | Concentration | Effect | Reference |

| Human Lymphocytes | 1.0 µg/mL & 2.0 µg/mL | Increased frequency of micronuclei | |

| Human Hepatoma (HepG2) | 1.0 µg/mL & 2.0 µg/mL | Increased frequency of micronuclei | |

| Salmonella Assay | - | 13 revertants/µg |

In Vivo Genotoxicity in Mice

| Dose | Organ/Cell Type | Effect | Reference |

| 100 and 500 mg/kg | Testis cells | Increased DNA damage | |

| 0.5 and 50 mg/kg | Bone marrow cells | Increased frequencies of micronucleated polychromatic erythrocytes | |

| 0.005 mg/kg | Liver | Increased primary DNA damage | |

| 0.0005 and 0.005 mg/kg | Liver | Upregulation of IL1B (inflammatory process) and CDKN1A (cell-cycle control) genes | |

| 0.005 mg/kg | Leukocytes | Upregulation of BCL2 and BAX (apoptosis) genes |

Biological Activity and Signaling Pathways

Disperse Red 1 has been shown to exhibit cytotoxic and genotoxic effects. Studies indicate that it can induce DNA damage, leading to chromosomal aberrations and mutations. The mechanism of toxicity may involve the metabolic reduction of the azo bond, which can produce potentially harmful aromatic amines.

Exposure to Disperse Red 1 has been linked to the upregulation of genes involved in key cellular processes such as inflammation, cell-cycle control, and apoptosis. This suggests that the dye can trigger cellular stress responses that may lead to programmed cell death or uncontrolled cell proliferation.

Caption: Proposed Cellular Toxicity Pathway of Disperse Red 1.

References

The Solubility and Stability of Disperse Red 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 1 (DR1), a nonionic monoazo dye, is a compound of significant interest in various fields, including textile dyeing, polymer science, and as a chromophore in nonlinear optical materials. Its utility is intrinsically linked to its solubility and stability in different media. This technical guide provides a comprehensive overview of the solubility and stability of Disperse Red 1, complete with experimental protocols and data presented for effective application in research and development.

Solubility of Disperse Red 1

The solubility of a dye is a critical parameter that governs its application and efficacy. Disperse Red 1, by its nature as a disperse dye, exhibits low aqueous solubility but is soluble in a range of organic solvents.[1][2][3]

Qualitative and Quantitative Solubility Data

Disperse Red 1 is characterized as being insoluble in water.[2][4] However, it demonstrates solubility in several organic solvents. Qualitative solubility data is summarized in Table 1.

Table 1: Qualitative Solubility of Disperse Red 1 in Various Media

| Media | Solubility | References |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (Sonication may be required) | |

| Methanol | Slightly Soluble (Sonication may be required) |

While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, the solubility in supercritical carbon dioxide (SC-CO2) has been investigated. This is particularly relevant for supercritical fluid dyeing applications. The solubility of Disperse Red 1 in SC-CO2 is dependent on temperature and pressure.

Table 2: Solubility of Disperse Red 1 in Supercritical Carbon Dioxide (SC-CO2)

| Temperature (K) | Pressure (MPa) | Solubility (mol fraction x 10^6) |

| 323.15 | 10.0 - 30.0 | Data available in cited literature |

| 353.15 | 10.0 - 30.0 | Data available in cited literature |

| 383.15 | 10.0 - 30.0 | Data available in cited literature |

| (Data derived from studies on the solubility of disperse dyes in SC-CO2. For specific values, refer to the cited literature.) |

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of Disperse Red 1 in various solvents is crucial for its application. The following protocols outline the shake-flask method coupled with UV-Vis spectrophotometry, a widely accepted technique for this purpose.

Objective: To quantitatively determine the solubility of Disperse Red 1 in a specific solvent at a given temperature.

Materials:

-

Disperse Red 1 powder

-

Solvent of interest (e.g., ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of Disperse Red 1 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

-

Generation of a Calibration Curve:

-

Determine the maximum absorbance wavelength (λmax) of Disperse Red 1 in the specific solvent by scanning a standard solution over a range of wavelengths.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Equilibration:

-

Add an excess amount of Disperse Red 1 powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted saturated solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of Disperse Red 1 in the solvent at the specified temperature.

-

Caption: Experimental workflow for solubility determination.

Stability of Disperse Red 1

The stability of Disperse Red 1 is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for controlling its performance and degradation.

Effect of pH

Disperse Red 1 exhibits varying stability across the pH spectrum. Generally, it is most stable in weakly acidic conditions.

Table 3: pH Stability of Disperse Red 1

| pH Condition | Stability | Notes |

| Weakly Acidic (pH 4.5 - 5.5) | Most Stable | Optimal for many dyeing processes. |

| Alkaline (pH > 6) | Poor Stability | Susceptible to hydrolysis, especially at high temperatures, leading to color changes. |

Thermal Stability

Elevated temperatures can lead to the thermal degradation of Disperse Red 1. The melting point of Disperse Red 1 is reported to be in the range of 160-162 °C. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate its thermal stability.

Photostability

Disperse Red 1 is susceptible to photodegradation upon exposure to UV light. The degradation process can lead to a loss of color and the formation of various byproducts. The rate of photodegradation can be influenced by the medium in which the dye is dissolved and the presence of other substances.

Experimental Protocols for Stability Testing

Objective: To evaluate the stability of Disperse Red 1 at different pH values.

Materials:

-

Disperse Red 1 solution of known concentration

-

Buffer solutions of various pH values

-

UV-Vis spectrophotometer

-

Constant temperature bath

Procedure:

-

Prepare solutions of Disperse Red 1 in buffer solutions of different pH values (e.g., pH 4, 7, 9).

-

Incubate the solutions at a constant temperature for a specified period.

-

At regular time intervals, withdraw an aliquot from each solution and measure its absorbance at the λmax using a UV-Vis spectrophotometer.

-

A decrease in absorbance over time indicates degradation of the dye.

-

Plot absorbance versus time for each pH to determine the degradation rate.

Objective: To determine the thermal decomposition profile of Disperse Red 1.

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small sample of Disperse Red 1 into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample of Disperse Red 1 into a DSC pan and seal it.

-

Place the sample and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate.

-

Record the heat flow as a function of temperature. The DSC thermogram will show endothermic or exothermic peaks corresponding to melting and decomposition.

Objective: To assess the photostability of Disperse Red 1 under UV irradiation.

Materials:

-

Disperse Red 1 solution

-

Photoreactor with a UV lamp

-

Quartz reaction vessel

-

Magnetic stirrer

-

UV-Vis spectrophotometer

Procedure:

-

Place a known volume and concentration of Disperse Red 1 solution into the quartz reaction vessel.

-

Place the vessel in the photoreactor and start the magnetic stirrer.

-

To establish adsorption equilibrium, stir the solution in the dark for a period (e.g., 30 minutes) before irradiation.

-

Turn on the UV lamp to initiate the photodegradation reaction.

-

At regular time intervals, withdraw aliquots of the solution.

-

Measure the absorbance of the aliquots at the λmax using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Caption: Experimental workflow for photodegradation study.

Degradation Pathway of Disperse Red 1

The degradation of azo dyes like Disperse Red 1 typically involves the cleavage of the azo bond (-N=N-). This can occur through various mechanisms, including photocatalysis and biodegradation. The breakdown of the azo bond leads to the formation of aromatic amines, which may have different toxicological profiles than the parent dye.

The identification of degradation products is commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods allow for the separation and identification of the intermediate and final products of the degradation process.

References

In-Depth Technical Guide: Thermal Degradation Analysis of Disperse Red 1 Using Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of the azo dye, Disperse Red 1, utilizing Thermogravimetric Analysis (TGA). This document details the experimental protocol, presents relevant data, and outlines the logical workflow for conducting such an analysis. A thorough understanding of the thermal stability of Disperse Red 1 is critical for its application in various fields, including the textile industry and potentially in drug delivery systems where thermal processing may be a factor.

Introduction to Disperse Red 1 and its Thermal Properties

Disperse Red 1 (DR1), chemically known as N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, is a non-ionic azo dye characterized by the presence of an azo group (-N=N-) which acts as a chromophore.[1][2] Its primary application is in the dyeing of synthetic fibers like polyester.[3][4] The thermal stability of this dye is a crucial parameter, influencing its processing, application, and persistence in the environment. Thermogravimetric analysis is a fundamental technique for assessing this stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of Disperse Red 1

The following protocol is a representative methodology for the thermal degradation analysis of Disperse Red 1 using TGA, synthesized from general practices for azo dyes.

2.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., Netzsch STA429 TG analyzer or similar) capable of precise temperature control and mass measurement.[5]

-

Sample: High-purity Disperse Red 1 powder (Dye content ≥ 95%).

-

Crucible: Inert sample pans, typically alumina or platinum.

-

Purge Gas: High-purity nitrogen (or air/oxygen for oxidative degradation studies) with a controlled flow rate.

2.2. Procedure

-

Sample Preparation: Accurately weigh a small amount of the Disperse Red 1 sample (typically 5-10 mg) into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The TGA instrument software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Data Presentation: Thermal Degradation Characteristics

The thermal degradation of azo dyes typically involves the cleavage of the azo bond as a primary step. The following table summarizes key quantitative data related to the thermal stability of Disperse Red 1 and similar azo dyes, providing a basis for comparison.

| Parameter | Representative Value | Analytical Technique | Notes |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA | The temperature at which significant mass loss begins. Based on data for similar azobenzene dyes. |

| Peak Decomposition Temperature (Tpeak) | 260 - 340 °C | DTG | The temperature at which the maximum rate of mass loss occurs. This can vary based on the specific chemical structure of the azo dye. |

| Mass Loss at 500 °C | > 50% | TGA | Significant portion of the dye degrades by this temperature. |

| Final Residue at 800 °C | Variable | TGA | The amount of char residue can depend on the dye's structure and the experimental atmosphere. |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the TGA of a dye sample.

Caption: Experimental workflow for the TGA of Disperse Red 1.

Discussion of Thermal Degradation Pathway

The thermal degradation of azo dyes like Disperse Red 1 in an inert atmosphere is generally initiated by the cleavage of the C-N and N-N bonds. The azo group is typically the most thermally labile part of the molecule. The degradation process results in the formation of various volatile fragments and a solid char residue. The presence of different substituent groups on the aromatic rings can influence the thermal stability and the degradation mechanism. For instance, electron-withdrawing groups can affect the dissociation energy of the phenyl-nitrogen bond.

Conclusion

This technical guide has provided a detailed framework for the thermal degradation analysis of Disperse Red 1 using TGA. The experimental protocol, representative data, and workflow diagram offer a solid foundation for researchers and scientists. The thermal stability data is crucial for defining the processing limits of this dye in various applications and for understanding its environmental fate. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more detailed insights into the specific degradation products and reaction mechanisms.

References

- 1. Disperse Red 1 Dye content 95 2872-52-8 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Disperse Red 1: A Technical Guide to UV-Vis Absorption and Fluorescence Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Red 1 (DR1), a well-studied azobenzene derivative. The focus is on its characterization using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, critical techniques for understanding its electronic structure and environmental sensitivity. This document offers detailed experimental protocols and a summary of key spectroscopic data to aid researchers in their investigations of this versatile chromophore.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of Disperse Red 1 is characterized by a prominent band in the visible region, which is attributed to the π → π* electronic transition of the chromophore.[1] The position and intensity of this absorption maximum (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Quantitative UV-Vis Spectroscopic Data

The following table summarizes the UV-Vis absorption characteristics of Disperse Red 1 in various organic solvents. The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is also provided.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Acetone | 406 | 3,208 |

| N,N-Dimethylformamide (DMF) | 406 | 15,846 |

| Acetonitrile (ACN) | 406 | 11,174 |

| Ethanol | 406 | 13,708 |

Data sourced from spectrophotometric evaluations of Disperse Red 1 solutions.[1][2]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis absorption spectrum of Disperse Red 1 is outlined below.

Materials:

-

Disperse Red 1 (≥95% purity)[3]

-

Spectroscopic grade solvents (e.g., acetone, DMF, acetonitrile, ethanol)[1]

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

A double-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of Disperse Red 1 and dissolve it in a chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 4.00 × 10⁻⁴ mol L⁻¹).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve a final concentration that provides an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0. A common working concentration is 5.00 × 10⁻⁵ mol L⁻¹.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a desired wavelength range, for instance, from 300 to 700 nm, to encompass the visible absorption band.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law equation: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

While azobenzene derivatives like Disperse Red 1 are not typically strong emitters, they do exhibit measurable fluorescence. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are also influenced by the solvent.

Quantitative Fluorescence Spectroscopic Data

The fluorescence quantum yield of Disperse Red 1 has been determined in several alcoholic solvents, with values in the order of 10⁻³.

| Solvent | Fluorescence Quantum Yield (ΦF) (x 10⁻³) |

| Methanol | ~1 |

| Ethylene Glycol | ~1 |

| Glycerol | ~1 |

| Phenol | Very low |

Data obtained from fluorescence emission studies of Disperse Red 1 in solution at room temperature.

Experimental Protocol for Fluorescence Spectroscopy

The following protocol details the steps for measuring the fluorescence emission spectrum and quantum yield of Disperse Red 1.

Materials:

-

Disperse Red 1 (≥95% purity)

-

Fluorescence grade solvents (e.g., methanol, ethylene glycol, glycerol, phenol)

-

Fluorescence standard (e.g., Rhodamine B in ethanol, ΦF = 0.70)

-

Volumetric flasks

-

Quartz fluorescence cuvettes

-

A spectrofluorometer with an excitation source (e.g., a diode laser at 532 nm)

Procedure:

-

Solution Preparation: Prepare solutions of Disperse Red 1 and the fluorescence standard in the desired solvents at concentrations that yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength. For Disperse Red 1, an excitation wavelength of 532 nm is commonly used.

-

Record the emission spectrum over a suitable range, ensuring to capture the entire emission profile.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the Disperse Red 1 sample solution.

-

-

Quantum Yield Calculation: The fluorescence quantum yield (ΦF) of the sample can be calculated relative to the standard using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" and "std" refer to the sample and the standard, respectively.

-

Experimental Workflow Visualization

The logical flow of the spectroscopic characterization of Disperse Red 1, from sample preparation to data analysis, is depicted in the following diagram.

References

An In-depth Technical Guide to the Photoisomerization Quantum Yield and Kinetics of Disperse Red 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoisomerization quantum yield and kinetics of Disperse Red 1 (DR1), a benchmark push-pull azobenzene dye. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying processes to support research and development in fields utilizing photoswitchable molecules.

Core Concepts in Disperse Red 1 Photoisomerization

Disperse Red 1, chemically known as N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, is a photochromic dye that undergoes reversible isomerization between its thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. This process is the foundation for its application in various technologies, including optical data storage and photopharmacology. The key parameters governing this process are the photoisomerization quantum yield (Φ), which quantifies the efficiency of the light-induced transformation, and the kinetics, which describe the rates of both the photochemical and thermal isomerization processes.

Quantitative Data on Photoisomerization Kinetics

The photoisomerization of Disperse Red 1 is a multi-step process involving initial photoexcitation followed by rapid relaxation and isomerization. The kinetics of these processes are highly dependent on the solvent environment.

Excited-State Dynamics

Upon photoexcitation, the trans-DR1 molecule is promoted to an excited electronic state. The subsequent decay back to the ground state, leading to either the cis isomer or the original trans isomer, occurs on an ultrafast timescale.

Table 1: Excited-State Relaxation Time Constants of Disperse Red 1 in Various Solvents

| Solvent | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) | Description |

| Toluene | < 0.2 | 0.9 | - | τ₁ represents the formation of the S₁(nπ) state from the initially excited ππ state. τ₂ is the decay of the S₁ state to the ground state.[1] |

| Acetonitrile | < 0.2 | 0.5 | - | Similar decay pathway as in toluene, with a faster decay from the S₁ state.[1] |

| Ethylene Glycol | < 0.2 | 1.4 | - | Slower decay from the S₁ state compared to toluene and acetonitrile, likely due to viscosity and hydrogen bonding.[1] |

| 2-Fluorotoluene | 0.08 ± 0.03 | 0.99 ± 0.02 | 6.0 ± 0.1 | τ₁ is assigned to the transformation of the ππ* state to an intermediate nπ* state, τ₂ to the isomerization and radiationless deactivation, and τ₃ to vibrational cooling. |

Thermal cis-to-trans Isomerization Kinetics

The cis isomer of Disperse Red 1 is thermally unstable and reverts to the more stable trans isomer in the dark. The rate of this thermal back-isomerization is also significantly influenced by the solvent.

Table 2: Thermal cis-to-trans Isomerization Time Constants of Disperse Red 1 in Various Solvents

| Solvent | Time Constant |

| Toluene | 29 s[1] |

| Acetonitrile | 28 ms[1] |

| Ethylene Glycol | 2.7 ms |

Photoisomerization Quantum Yield of Disperse Red 1

The determination of the photoisomerization quantum yield (Φ) for Disperse Red 1 is challenging due to the rapid thermal back-isomerization of the cis isomer. This makes it difficult to isolate the pure cis-isomer and measure its molar absorptivity, a prerequisite for many standard quantum yield determination methods.

For comparison, the parent azobenzene molecule exhibits photoisomerization quantum yields that are dependent on the excitation wavelength, with Φt→c being approximately 0.11 upon excitation into the S₂ (ππ) state and 0.25 into the S₁ (nπ) state. It is theorized that the push-pull substituents in Disperse Red 1 enhance the photoisomerization efficiency.

Experimental Protocols

Determination of Photoisomerization Kinetics using Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to probe the ultrafast dynamics of photoexcited molecules.

Objective: To measure the lifetimes of the excited states of Disperse Red 1 and the timescale of its photoisomerization.

Methodology:

-

Sample Preparation: A dilute solution of Disperse Red 1 in the solvent of interest is prepared in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.5-1.0 at the excitation wavelength.

-

Experimental Setup: A pump-probe transient absorption spectrometer is used. A femtosecond laser system generates both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorbance as a function of wavelength and time.

-

Data Acquisition: The sample is excited with a pump pulse at a wavelength within the π-π* absorption band of trans-DR1 (e.g., 400-500 nm). The change in absorbance of the probe pulse (a white-light continuum) is recorded at various time delays after the pump pulse.

-

Data Analysis: The transient spectra reveal the decay of the excited states and the formation of the ground-state isomers. The kinetics at specific wavelengths are fitted to exponential decay models to extract the time constants (lifetimes) of the different processes.

Monitoring Isomerization using UV-Vis Spectroscopy

UV-Vis spectroscopy is used to monitor the changes in the concentrations of the trans and cis isomers upon irradiation.

Objective: To observe the photoisomerization from the trans to the cis isomer and the thermal relaxation back to the trans isomer.

Methodology:

-

Sample Preparation: A solution of Disperse Red 1 is prepared in the desired solvent in a quartz cuvette.

-

Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark. This spectrum corresponds to the 100% trans isomer.

-

trans-to-cis Photoisomerization: The sample is irradiated with a light source at a wavelength where the trans isomer absorbs (e.g., 488 nm). UV-Vis spectra are recorded at regular intervals until a photostationary state (PSS) is reached, where the rates of the forward and reverse photoisomerization are equal.

-

Thermal cis-to-trans Relaxation: The light source is turned off, and the sample is kept in the dark. UV-Vis spectra are recorded at regular time intervals to monitor the thermal decay of the cis isomer back to the trans isomer. The change in absorbance at the λmax of the trans isomer is plotted against time and fitted to a first-order kinetic model to determine the rate constant of the thermal back reaction.

Signaling Pathways and Logical Relationships

The photoisomerization and subsequent thermal relaxation of Disperse Red 1 can be represented as a cyclical process. The mechanism of photoisomerization is believed to proceed via rotation around the N=N double bond in the excited state, while the thermal back-isomerization is thought to occur through an inversion mechanism in the ground state.

Caption: Photoisomerization and thermal relaxation pathways of Disperse Red 1.

The following diagram illustrates the experimental workflow for determining the kinetic parameters of Disperse Red 1.

Caption: Workflow for kinetic analysis of Disperse Red 1 photoisomerization.

References

An In-Depth Technical Guide to the Solvatochromic Effects on Disperse Red 1 Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the absorption and emission spectra of Disperse Red 1 (DR1), a widely studied azobenzene dye. Understanding these effects is crucial for applications ranging from materials science to biological imaging and drug delivery, where the local environment dictates the photophysical behavior of the chromophore.

Introduction to Solvatochromism and Disperse Red 1

Solvatochromism is the phenomenon where the color of a solution, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of a solute molecule.[1] Disperse Red 1 (N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline) is a prominent "push-pull" azo dye, characterized by an electron-donating amino group and an electron-withdrawing nitro group linked by a conjugated π-system.[2] This molecular architecture results in a significant intramolecular charge transfer (ICT) upon photoexcitation, making its spectral properties highly sensitive to the surrounding solvent environment.

The solvatochromic behavior of DR1 is a key consideration in its various applications. In materials science, it is utilized in the fabrication of nonlinear optical materials and for optical data storage. In the context of drug development and biological research, understanding how the local environment of a biomolecule or a cellular compartment affects the fluorescence of a DR1-based probe can provide valuable insights into binding events and local polarity.

Theoretical Background

The solvatochromic shifts observed in the spectra of Disperse Red 1 can be qualitatively and quantitatively described by several models. The most prominent of these is the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant (ε) and refractive index (n) of the solvent.

The Lippert-Mataga equation is given by:

νabs - νem = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μe - μg)²/a³ + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

A linear relationship between the Stokes shift and the solvent polarity function, f(ε, n) = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ], indicates that the solvatochromic effect is primarily due to a change in the dipole moment upon excitation. For push-pull molecules like Disperse Red 1, the excited state is generally more polar than the ground state (μe > μg), leading to a larger Stokes shift in more polar solvents. This is observed as a bathochromic (red) shift in the emission spectrum.

Quantitative Data on the Solvatochromic Effects on Disperse Red 1

The following tables summarize the key photophysical properties of Disperse Red 1 in a range of organic solvents with varying polarities.

Table 1: Absorption Properties of Disperse Red 1 in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maximum (λabs, nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

| Acetone | 20.7 | 1.359 | 406[3] | 3,208[3] |

| Acetonitrile (ACN) | 37.5 | 1.344 | 406 | 11,174 |

| N,N-Dimethylformamide (DMF) | 36.7 | 1.431 | 406 | 15,846 |

| Ethanol | 24.5 | 1.361 | 406 | 13,708 |

| Methanol | 32.7 | 1.329 | - | - |

| Ethylene Glycol | 37.7 | 1.432 | - | - |

| Glycerol | 42.5 | 1.473 | - | - |

| Phenol | 9.8 | 1.542 | 527 | - |

Table 2: Emission Properties of Disperse Red 1 in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Methanol | 32.7 | 1.329 | - | ~10-3 |

| Ethylene Glycol | 37.7 | 1.432 | - | < 10-3 |

| Glycerol | 42.5 | 1.473 | - | < 10-3 |

| Phenol | 9.8 | 1.542 | - | Very low |

Experimental Protocols

The following sections provide a detailed methodology for the investigation of the solvatochromic effects on the absorption and emission spectra of Disperse Red 1.

Materials and Reagents

-

Disperse Red 1 (DR1): Purity > 95%.

-

Solvents: Spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

-

Quartz cuvettes: 1 cm path length for spectroscopic measurements.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of Disperse Red 1 powder and dissolve it in a suitable solvent (e.g., acetone or DMF) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the various solvents to be investigated. The final concentration of DR1 in the working solutions should be in the micromolar range (e.g., 10 µM) to ensure that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Absorption Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings. b. Set the wavelength range for scanning (e.g., 300 - 700 nm). c. Use a quartz cuvette filled with the pure solvent as a blank to record the baseline. d. Rinse the sample cuvette with the DR1 working solution three times before filling it for measurement. e. Record the absorption spectrum of the DR1 solution. f. Identify the wavelength of maximum absorption (λabs). g. Repeat the measurement for each solvent.

Emission (Fluorescence) Spectroscopy

-

Instrument: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp).

-

Procedure: a. Turn on the spectrofluorometer and allow the lamp to warm up. b. Set the excitation wavelength (λex). This is typically set at or near the absorption maximum (λabs) of DR1 in the respective solvent. c. Set the emission wavelength range for scanning, ensuring it is to the red of the excitation wavelength (e.g., λex + 20 nm to 800 nm). d. Record the emission spectrum of the pure solvent to check for any background fluorescence. e. Record the emission spectrum of the DR1 working solution. f. Identify the wavelength of maximum emission (λem). g. Repeat the measurement for each solvent.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Conceptual diagram of the solvatochromic effect on Disperse Red 1.

Caption: Experimental workflow for studying the solvatochromism of Disperse Red 1.

References

An In-depth Technical Guide on the Interaction of Disperse Red 1 with DNA and its Potential Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the azo dye Disperse Red 1 (DR1) and deoxyribonucleic acid (DNA), and the resulting genotoxic potential. The information is compiled from a range of in vitro and in vivo studies, detailing the molecular interactions, cellular responses, and methodologies used for assessment.

Executive Summary

Disperse Red 1 (C.I. 11110) is a monoazo dye widely used in the textile industry for dyeing synthetic fibers. Due to its prevalence in industrial effluents, there is significant concern regarding its environmental and human health impacts. A growing body of evidence indicates that DR1 is genotoxic, capable of interacting with DNA and inducing genetic damage. This guide summarizes key findings on its DNA binding properties, mutagenic and clastogenic effects, and the cellular pathways activated in response to DR1-induced DNA damage. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided for the principal assays cited.

Interaction of Disperse Red 1 with DNA

The genotoxicity of Disperse Red 1 stems from its ability to interact directly with DNA, leading to structural changes and damage. The primary mechanisms and quantitative parameters of this interaction are outlined below.

Binding Mode and Affinity

Spectrophotometric analysis has been a key method to characterize the binding of DR1 to DNA. Studies using calf thymus double-stranded DNA (ds-DNA) have shown that the interaction is accompanied by both hypochromic and hyperchromic effects.[1][2] Hypochromism, a decrease in absorbance, is often indicative of intercalative binding, where the planar aromatic structure of the dye inserts itself between the base pairs of the DNA double helix.[3] This is typically followed by hyperchromism, an increase in absorbance, which suggests conformational changes and potential damage to the DNA's helical structure.[1][2]

A key quantitative measure of this interaction is the binding constant (K), which indicates the affinity of the dye for DNA.

Table 1: DNA Binding Parameters for Disperse Red 1

| Parameter | Value | Method | DNA Source | Reference |

| Binding Constant (K) | 3.11 x 10⁵ L mol⁻¹ | UV-Vis Spectrophotometry | Calf Thymus ds-DNA |

This binding constant is notably higher than that of several known carcinogenic compounds, suggesting a significant potential for DR1 to affect DNA integrity upon exposure.

Genotoxicity Profile

The interaction of Disperse Red 1 with DNA manifests as genotoxicity, which has been demonstrated across a battery of in vitro and in vivo assays. These tests evaluate different endpoints of genetic damage, including gene mutations, chromosomal damage, and primary DNA strand breaks.

In Vitro Genotoxicity

In vitro studies using bacterial and mammalian cell cultures have consistently shown the genotoxic potential of DR1.

-

Ames Test: Disperse Red 1 tests positive in the Salmonella/microsome mutagenicity assay, indicating it is a mutagen. The dye primarily induces frameshift mutations and its mutagenic activity is significantly enhanced by the metabolic enzymes nitroreductase and O-acetyltransferase.

-

Micronucleus Assay: DR1 has been shown to increase the frequency of micronuclei in cultured human lymphocytes and human hepatoma (HepG2) cells. This indicates that the dye is clastogenic (causes chromosomal breaks) and/or aneugenic (causes chromosome loss).

-

Comet Assay: In HepG2 cells, DR1 induces DNA damage detectable by the comet assay, which measures DNA strand breaks.

Table 2: Summary of In Vitro Genotoxicity Data for Disperse Red 1

| Assay | Cell/Strain Type | Endpoint | Effective Concentration | Reference |

| Ames Test | S. typhimurium TA98, YG1041 | Gene Mutation (Frameshift) | 13 revertants/µg | |

| Micronucleus Assay | Human Lymphocytes | Chromosomal Damage | Dose-response up to 1.0 µg/mL | |

| Micronucleus Assay | HepG2 cells | Chromosomal Damage | Dose-response up to 2.0 µg/mL | |

| Comet Assay | HepG2 cells | DNA Strand Breaks | 0.2 - 4.0 µg/mL |

It is noteworthy that one study using a 3D human dermal equivalent model found DR1 to be non-genotoxic, in contrast to the positive results from 2D cell cultures. This highlights that the metabolic capacity and architecture of the test system can influence genotoxicity outcomes.

In Vivo Genotoxicity

Studies in animal models, primarily mice, confirm the genotoxic effects of Disperse Red 1 in vivo.

-

Micronucleus Test: Oral administration of DR1 to mice resulted in a significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow, confirming its clastogenic activity in vivo.

-

Comet Assay: Primary DNA damage, in the form of strand breaks, was observed in the liver cells of mice treated with DR1.

-

Germ Cell Genotoxicity: DR1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells. Oral exposure led to an increased frequency of sperm with abnormal morphology and a higher incidence of DNA damage in testis cells, indicating its potential as a reproductive toxicant.

Table 3: Summary of In Vivo Genotoxicity Data for Disperse Red 1 in Mice

| Assay | Tissue/Organ | Endpoint | Effective Dose (Oral Gavage) | Reference |

| Micronucleus Assay | Bone Marrow | Chromosomal Damage | 0.5 and 50 mg/kg bw | |

| Comet Assay | Liver | Primary DNA Damage | 0.005 mg/kg bw | |

| Comet Assay | Testis | DNA Damage | 100 and 500 mg/kg bw | |

| Sperm Abnormality | Testis | Abnormal Morphology | 100 and 500 mg/kg bw |

Cellular Response and Signaling Pathways

Exposure to Disperse Red 1 triggers a cellular DNA damage response (DDR). In mice, DR1 exposure has been shown to modulate the expression of key genes involved in inflammation (IL1B), cell-cycle control (CDKN1A), and apoptosis (BCL2, BAX). This suggests the activation of complex signaling networks designed to address the induced genetic damage.

The DDR is primarily orchestrated by the ATM (ataxia telangiectasia-mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA lesions, such as double-strand breaks and stalled replication forks, and subsequently phosphorylate a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 acts as a transcription factor, upregulating genes like CDKN1A (which encodes the p21 protein) to induce cell cycle arrest, or genes like BAX to initiate apoptosis if the damage is irreparable. The observed upregulation of these specific genes strongly implicates the activation of the ATM/ATR-p53 signaling pathway in the cellular response to DR1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are generalized protocols for the key assays discussed, adapted with parameters relevant to DR1 testing where available.

Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.

-

Strain Preparation: Inoculate single colonies of S. typhimurium strains (e.g., TA98, TA100, and YG1041, which is sensitive to nitroarenes and aromatic amines) into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation: Prepare an S9 mix from the liver homogenate of rats induced with Aroclor 1254. This mixture mimics mammalian metabolism. Tests should be conducted with and without the S9 mix.

-

Exposure: In a test tube, combine 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, 0.1 mL of the bacterial culture, 0.1 mL of the test compound (DR1 dissolved in DMSO at various concentrations), and 0.5 mL of S9 mix or a phosphate buffer (for non-activation tests).

-

Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the negative control (solvent only) indicates a positive mutagenic response.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.

-

Cell Culture: Culture human cells (e.g., peripheral blood lymphocytes or HepG2) under standard conditions (37°C, 5% CO₂). Seed cells to an appropriate density for treatment.

-

Treatment: Expose the proliferating cells to at least three concentrations of DR1 (e.g., 0.2, 1.0, 2.0, 4.0 µg/mL) and negative (solvent) and positive controls, both with and without S9 metabolic activation. The treatment duration is typically 3-4 hours with S9, or longer (e.g., 24 hours) without S9.

-

Cytokinesis Block: After treatment, wash the cells and add Cytochalasin B (e.g., 3-6 µg/mL) to the culture medium. This inhibits cytokinesis, allowing cells that have completed nuclear division to be identified by their binucleated appearance.

-

Harvest and Staining: Incubate for a period equivalent to 1.5-2.0 cell cycles. Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or DAPI.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Calculate the frequency of micronucleated cells. A significant, dose-dependent increase indicates clastogenic or aneugenic activity.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks and alkali-labile sites in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., mouse liver) or from a cell culture. Ensure cell viability is high.

-

Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (typically containing high salt concentration, EDTA, and a detergent like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with a high pH electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate away from the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Gently neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide).

-

Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically measured as the percentage of DNA in the comet tail (% Tail DNA). Score at least 50-100 cells per sample.

Conclusion and Implications

The evidence strongly indicates that Disperse Red 1 is a genotoxic compound. It interacts with DNA with high affinity, likely through an intercalative mechanism, causing structural damage. This interaction translates to positive findings in a range of established genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, both in vitro and in vivo. The genotoxicity extends to germ cells, posing a potential risk to reproductive health.

The cellular response to DR1 involves the activation of the canonical DNA damage response pathway, including the p53 tumor suppressor, which attempts to mitigate the damage through cell cycle arrest and apoptosis. The logical progression from exposure to potential adverse outcomes underscores the need for careful risk assessment.

For researchers and professionals in drug development and chemical safety, these findings highlight the importance of:

-

Thoroughly screening azo dye compounds for genotoxic potential.

-

Considering the role of metabolic activation in genotoxicity testing.

-

Utilizing a battery of tests to assess multiple genetic endpoints.

-

Understanding the underlying molecular and cellular response pathways to better predict potential long-term health risks, including carcinogenicity.

Continued research and stringent regulation are essential to mitigate the risks associated with environmental and occupational exposure to Disperse Red 1.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Disperse Red 1 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Disperse Red 1 in a laboratory environment. Disperse Red 1, a synthetic azo dye, is utilized in various research and development applications. A thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, exposure controls, emergency procedures, and relevant toxicological data associated with Disperse Red 1, offering a framework for the establishment of safe laboratory practices.

Hazard Identification and Classification

Disperse Red 1 is classified as a hazardous substance and presents several potential health risks. It is crucial to be aware of these hazards before commencing any work with this compound.

Primary Hazards:

-

Skin Sensitization: The most prominent hazard associated with Disperse Red 1 is its potential to cause an allergic skin reaction.[1][2][3] Direct contact with the skin may lead to sensitization, resulting in contact dermatitis.[4]

-

Carcinogenicity: There is limited evidence suggesting a potential carcinogenic effect.[4]

-

Methemoglobinemia: The substance and its metabolites may interfere with the normal oxygen-carrying capacity of the blood by binding to hemoglobin. This can lead to a condition known as methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin) and breathing difficulties, with symptoms potentially delayed for several hours after exposure.

-

Cumulative Effects: There is limited evidence to suggest that repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.

-

Dust Explosion: As a combustible solid, fine dust particles of Disperse Red 1 can form explosive mixtures with air.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Disperse Red 1 is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 2872-52-8 | |

| Molecular Formula | C₁₆H₁₈N₄O₃ | |

| Molecular Weight | 314.34 g/mol | |

| Appearance | Dark red powder | |

| Melting Point | 160-162 °C (320-323.6 °F) | |

| Boiling Point | 522.5 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |

| Density | 1.23 g/cm³ |

Occupational Exposure Limits and Toxicity Data

Currently, no specific Threshold Limit Value (TLV) has been established by the ACGIH for Disperse Red 1. Therefore, airborne concentrations must be kept as low as practically possible. The occupational exposure standard for Particles Not Otherwise Specified (P.N.O.S) does not apply to this substance.

The following tables summarize the available toxicity data for Disperse Red 1.

In Vitro Toxicity

| Assay | Cell Line | Concentration | Key Findings | Source |

| Micronucleus Assay | Human Lymphocytes, HepG2 | 1.0 µg/mL and 2.0 µg/mL | Increased frequency of micronuclei, indicating genotoxic effects. | |

| Salmonella Assay (Ames Test) | Salmonella typhimurium | - | Positive for mutagenicity, suggesting it can cause mutations. |

In Vivo Toxicity

| Study Type | Animal Model | Doses | Key Findings | Source |

| Germ Cell Toxicity | Male Mice (Mus musculus) | 20-500 mg/kg (single oral dose) | Caused testicular toxicity, increased frequency of abnormal sperm morphology, and decreased fertility. Increased DNA damage was also observed in testis cells. |

Aquatic Toxicity

| Organism | Test Type | EC₅₀ (48h) | Source |

| Ceriodaphnia silvestrii | Acute | 0.80 mg/L | |

| Ceriodaphnia dubia | Acute | 0.55 mg/L | |

| Daphnia magna | Acute | 0.58 mg/L | |

| Daphnia similis | Acute | 0.13 mg/L |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with Disperse Red 1 should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the powder form, to prevent the generation and inhalation of dust.

-

Dust Control: Procedures should be designed to minimize dust generation. Dry sweeping is not recommended. Use a vacuum cleaner equipped with a HEPA filter for cleaning up spills.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Disperse Red 1.

-

Eye Protection: Safety glasses with side shields or chemical goggles are required. Contact lenses should not be worn as they can absorb and concentrate irritants.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Select gloves that have been tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). For prolonged or frequently repeated contact, a glove with a higher protection class is recommended. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient to maintain airborne concentrations at a low level, a NIOSH-approved particulate respirator should be worn.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. Contaminated work clothes should be laundered separately before reuse.

General Hygiene Practices

-

Avoid all personal contact with the substance, including inhalation.

-

Do not eat, drink, or smoke in areas where Disperse Red 1 is handled or stored.

-

Wash hands thoroughly with soap and water after handling.

-

Keep containers securely sealed when not in use.

Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.

-

Protect containers from physical damage and check regularly for leaks.

Emergency Procedures

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: If dust is inhaled, move the person to fresh air. Encourage the patient to blow their nose to clear the breathing passages. If irritation or discomfort persists, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the skin and hair with running water and soap, if available. Seek medical attention in the event of irritation.

-

Eye Contact: Immediately wash out the eyes with fresh running water. Ensure complete irrigation by keeping the eyelids apart and away from the eye and moving them by occasionally lifting the upper and lower lids. If pain persists or recurs, seek medical attention. Removal of contact lenses should only be done by skilled personnel.

-

Ingestion: If swallowed, do NOT induce vomiting. If vomiting occurs, lean the patient forward or place them on their left side to maintain an open airway and prevent aspiration. Give water to rinse out the mouth, then provide liquid slowly and as much as the person can comfortably drink. Seek medical advice.

Spill and Leak Procedures

-

Minor Spills:

-

Clean up spills immediately.

-

Avoid breathing dust and contact with skin and eyes.

-

Wear appropriate PPE.

-

Use dry clean-up procedures and avoid generating dust.

-

Vacuum or sweep up the material and place it in a suitable, sealed container for disposal. A vacuum cleaner with a HEPA filter is recommended.

-

Dampening the spilled material with water may help to prevent dusting.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Control personal contact by wearing appropriate protective clothing.

-

Prevent spillage from entering drains or water courses.

-

Recover the product wherever possible.

-

Follow the clean-up procedures for minor spills.

-

Waste Disposal

All waste containing Disperse Red 1 must be handled in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways. Puncture containers to prevent re-use and dispose of them at an authorized landfill.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological assays relevant to Disperse Red 1. These are based on established OECD guidelines and findings from specific research studies.

In Vitro Micronucleus Assay

This assay is used to detect the genotoxic potential of a substance by identifying the formation of micronuclei in cultured cells.

-

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus during cell division. Their presence indicates chromosomal damage.

-

Methodology (based on findings for Disperse Red 1):

-

Cell Culture: Human lymphocytes or HepG2 cells are cultured under standard conditions.

-

Exposure: Cells are treated with various concentrations of Disperse Red 1 (e.g., 0.2 µg/mL to 1.0 µg/mL) for a defined period. A negative control (vehicle only) and a positive control (a known mutagen) are included.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of binucleated cells.

-

Salmonella (Ames) Test

This bacterial reverse mutation assay is widely used to screen for the mutagenic potential of chemicals.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

-

Methodology (general protocol):

-

Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The test substance, bacterial strain, and (if applicable) S9 mix are combined in a soft agar overlay.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

-

In Vivo Germ Cell Toxicity Study

This type of study assesses the potential of a substance to cause adverse effects on the male reproductive system.

-

Principle: Animals are exposed to the test substance, and various reproductive endpoints are evaluated.

-

Methodology (based on the study of Disperse Red 1 in mice):

-

Animals: Sexually mature male mice are used.

-

Dosing: Animals are administered single oral doses of Disperse Red 1 at various concentrations (e.g., 20, 100, and 500 mg/kg body weight).

-

Endpoint Evaluation: At specific time points after treatment, the following parameters are assessed:

-

Testicular Histology: Microscopic examination of the testes for signs of toxicity.

-

Sperm Analysis: Evaluation of sperm count, motility, and morphology.

-

Fertility Assessment: Mating studies to determine the effect on reproductive success.

-

Genotoxicity: Analysis of DNA damage in testicular cells using methods like the Comet assay.

-

-

Visualizations

The following diagrams illustrate key safety workflows for handling Disperse Red 1 in a laboratory setting.

Caption: Workflow for the safe handling of Disperse Red 1 in a laboratory.

Caption: Decision tree for responding to a Disperse Red 1 spill.

Caption: First aid procedures for Disperse Red 1 exposure.

References

Methodological & Application

Application Notes and Protocols: Disperse Red 1 as a Fluorescent Probe for Micropolarity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1 (DR1), a well-known azobenzene dye, has emerged as a valuable tool in the study of microenvironments due to its solvatochromic properties.[1][2][3] This means that its light absorption and emission characteristics are sensitive to the polarity of its surroundings. This sensitivity allows DR1 to function as a fluorescent probe, providing insights into the micropolarity of various systems, such as the hydrophobic cores of micelles, the structure of polymers, and the local environment in drug delivery systems. These application notes provide detailed protocols and data for utilizing Disperse Red 1 in micropolarity studies.

When incorporated into a system, the fluorescence emission of Disperse Red 1 can shift to shorter or longer wavelengths depending on the polarity of its immediate environment. This shift can be correlated with established solvent polarity scales, such as the ET(30) scale, to provide a quantitative measure of the local polarity.[4]

Data Presentation

The solvatochromic behavior of Disperse Red 1 is summarized in the table below, which presents its photophysical properties in a range of organic solvents with varying polarities. This data can be used to construct a calibration curve to determine the micropolarity of an unknown environment.

| Solvent | ET(30) (kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

| Toluene | 33.9 | ~458 | ~580 | ~3800 | - |

| Acetone | 42.2 | 406[1] | ~595 | ~6800 | - |

| Acetonitrile (ACN) | 45.6 | 406 | ~605 | ~7200 | - |

| Ethanol | 51.9 | 406 | ~615 | ~7500 | - |

| Methanol | 55.4 | ~470 | ~620 | ~5100 | ~1 x 10-3 |

| Ethylene Glycol | 56.3 | ~480 | ~625 | ~4800 | ~0.8 x 10-3 |

| Glycerol | 57.0 | ~490 | ~630 | ~4500 | ~0.5 x 10-3 |

| Phenol | 61.2 | ~527 | ~640 | ~3300 | Very low |

Note: Emission maxima and Stokes shifts are approximate values derived from available data and general trends for solvatochromic dyes. Exact values should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Disperse Red 1 Stock and Working Solutions

Disperse Red 1 is poorly soluble in water but soluble in many organic solvents. A stock solution is typically prepared in a non-polar or moderately polar solvent and then diluted to a working concentration in the solvent or system of interest.

Materials:

-

Disperse Red 1 (DR1) powder

-

Spectroscopic grade organic solvents (e.g., DMSO, acetone, ethanol)

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer or sonicator

Procedure:

-

Stock Solution Preparation (e.g., 1 mM in DMSO):

-

Weigh out an appropriate amount of DR1 powder (Molar Mass: 314.34 g/mol ). For a 1 mM solution, this would be 0.314 mg per mL of solvent.

-

Dissolve the DR1 powder in the desired volume of dimethyl sulfoxide (DMSO).

-

Use a vortex mixer or sonicator to ensure complete dissolution.

-

Store the stock solution in a dark, airtight container at 4°C.

-

-

Working Solution Preparation:

-

Dilute the stock solution with the solvent or medium to be studied to achieve the desired final concentration.

-

A typical working concentration for fluorescence measurements is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The optimal concentration should be determined empirically to ensure that the fluorescence intensity is within the linear range of the spectrophotometer.